molecular formula C9H6N2O3 B6320248 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid, 97% CAS No. 1456507-52-0

2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid, 97%

Cat. No. B6320248
CAS RN: 1456507-52-0
M. Wt: 190.16 g/mol
InChI Key: VEZRDIBFZNMRRR-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid is a heterocyclic organic compound . It is a solid form and is part of a class of compounds known as 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid is represented by the empirical formula C11H10N2O3 . The molecular weight is 218.21 .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines have been studied extensively. These reactions include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Physical And Chemical Properties Analysis

2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid is a solid . Its empirical formula is C11H10N2O3 and it has a molecular weight of 218.21 .

Scientific Research Applications

Pharmaceutical Research

This compound has been explored for its potential in creating new pharmaceuticals. Its structure is similar to that of other naphthyridine derivatives, which have shown promise in inhibiting acid secretion and could be more potent than cimetidine, a commonly used drug . This suggests potential applications in developing treatments for conditions like peptic ulcers.

Organic Synthesis

In the field of organic chemistry, this compound serves as a precursor for synthesizing various naphthyridine derivatives. These derivatives are important for constructing complex molecules with potential applications in medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Naphthyridine derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s worth noting that certain naphthyridine derivatives, such as nalidixic acid, have been found to inhibit bacterial dna polymerase (dna gyrase) and avian myeloblastoma virus reverse transcriptase . This suggests that 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid might also interact with similar targets, leading to inhibition of nucleic acid and protein synthesis.

properties

IUPAC Name

2-oxo-1H-1,7-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)3-5-1-2-10-4-7(5)11-8/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZRDIBFZNMRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate (prepared as described in WO 2010/016846)(4.22 g, 20.67 mmol) and lithium hydroxide (2.475 g, 103 mmol) in THF (50 mL) and water (50 mL) was heated at 65° C. for 1 hour. The white precipitate was filtered, washed with water, and dried to afford a white solid. The filtrate was concentrated, dissolved in water and neutralized to pH=7 with concentrated HCl to afford a white solid. The white precipitate was filtered, washed with water, and dried. The solids were combined to afford 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid (3.482 g, 18.31 mmol, 89% yield) as an off-white solid. m/z (ESI) 191.2 (M+H)+.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
2.475 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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